![molecular formula C10H9NO4 B127040 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-00-5](/img/structure/B127040.png)
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
“Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The IUPAC name for this compound is "methyl 3-oxo-4 H -1,4-benzoxazine-6-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)" . The canonical SMILES structure is "COC(=O)C1=CC2=C(C=C1)OCC(=O)N2" .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Nanotechnology
Lastly, in nanotechnology, this compound could be used to fabricate nanostructures. Its predictable reactivity and the possibility to form stable rings might be advantageous in creating nanoscale devices or materials.
Each application area mentioned above represents a unique field where methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate could have significant implications. The compound’s versatility and reactivity make it a valuable asset in scientific research across various disciplines. While the specific applications in each field would require further empirical research, the potential is evident based on the compound’s chemical properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXBRNLTSFTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445712 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
CAS RN |
142166-00-5 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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